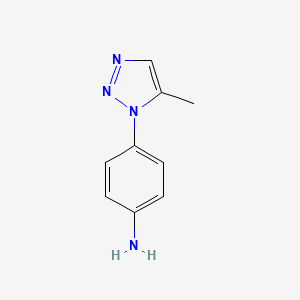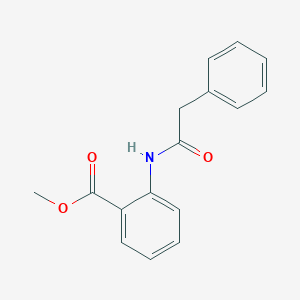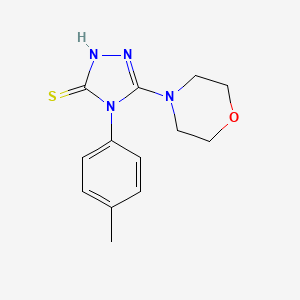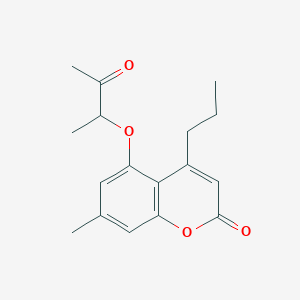
4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
Übersicht
Beschreibung
The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . Another method involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Chemical Reactions Analysis
The 1,2,3-triazole ring system can be obtained by a copper-catalyzed click reaction of azides with alkynes .Wissenschaftliche Forschungsanwendungen
Microtubule-Binding Agents
A study explored the synthesis of 1,2,3-triazole analogs of combretastatin A-4, including compounds structurally related to 4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline. These compounds demonstrated significant cytotoxicity and tubulin inhibition, suggesting potential as microtubule-binding agents in cancer therapy (Odlo et al., 2010).
Photoluminescent Properties
Research on heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands, including derivatives of this compound, highlighted their photoluminescent properties. These complexes exhibit long-lived photoluminescence with a range of colors, suggesting applications in materials science and photonic devices (Manbeck et al., 2011).
Anti-Proliferative Agents
A study synthesized new 1,2,3-triazole linked benzimidazole molecules, including derivatives of this compound. These compounds were evaluated for their anti-proliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Sahay & Ghalsasi, 2017).
Electropolymerization Applications
Research involving 4-azidoaniline-based electropolymerization, which is closely related to this compound, showed promising applications in functionalizing conductive surfaces. This suggests potential uses in electrochemical sensors and electronic devices (Coates et al., 2012).
Antibacterial and Antifungal Activities
A study on the synthesis and biological activity of 1,4-disubstituted phenyl-5-amino-1,2,3-triazole compounds, related to this compound, revealed notable antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Ya, 2011).
Water-Assisted Self-Aggregation Studies
A study observed self-aggregation behavior in benzimidazole and triazole adducts, including compounds similar to this compound. The findings offer insights into molecular interactions and self-assembly processes, which can be valuable in materials science and nanotechnology (Sahay & Ghalsasi, 2019).
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,3-triazole core have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
1,2,3-triazole derivatives have been reported to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
1,2,3-triazole derivatives are known to possess drug-like properties, suggesting potential bioavailability .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
Eigenschaften
IUPAC Name |
4-(5-methyltriazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-11-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFRNUQETOFOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515728 | |
| Record name | 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84292-45-5 | |
| Record name | 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)

![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3022954.png)

![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)

![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)
![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)


![(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide](/img/structure/B3022965.png)
![4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3022966.png)
![2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3022967.png)
